

Structural Elucidation of Monoundecyl Phthalate (MUP) via Advanced NMR Spectroscopy: An Application Note

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Compound of Interest

Compound Name: *Monoundecyl Phthalate*

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Introduction and Analytical Scope

Monoundecyl phthalate (MUP), with the chemical formula $C_{19}H_{28}O_4$, is a critical monoalkyl phthalate ester. It serves as the primary biologically active metabolite and environmental biomarker for diundecyl phthalate (DUP), a high-molecular-weight plasticizer used extensively in industrial applications[1, 2]. Because phthalate monoesters exhibit higher toxicity profiles than their parent diesters—acting as potent endocrine disruptors—their accurate structural characterization is paramount for toxicological assays and environmental monitoring [3].

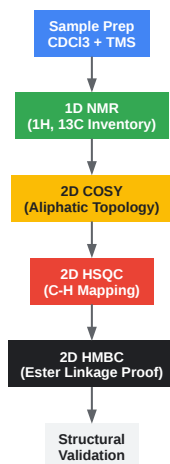
While mass spectrometry (LC-MS/MS) is the gold standard for trace quantification of MUP in biological matrices (such as urine) [4], Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for absolute structural elucidation. NMR is uniquely capable of confirming the regiochemistry of the monoester linkage, verifying the linearity of the undecyl chain, and distinguishing MUP from isobaric interferences (such as branched isomers of diisononyl phthalate metabolites) that often co-elute in chromatographic separations.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of MUP using 1D and 2D NMR spectroscopy.

The Logic of the Experimental Design (E-E-A-T)

To elucidate the structure of a monoalkyl phthalate, the analytical approach must move beyond simply generating a list of chemical shifts. It requires a causal, self-validating workflow:

- **Symmetry Breaking:** Unlike parent diesters (e.g., DUP), which exhibit pseudo-symmetry in the aromatic region (often appearing as an AA'BB' system), monoesters like MUP possess one esterified carbonyl and one free carboxylic acid. This asymmetry deshields the aromatic protons unevenly, providing a diagnostic chemical shift dispersion in the ^1H NMR spectrum.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is selected over polar solvents like DMSO-d_6 or Methanol- d_4 . CDCl_3 provides excellent solubility for the highly hydrophobic 11-carbon undecyl chain while preventing rapid proton exchange, which sometimes allows the broad carboxylic acid proton ($-\text{COOH}$) to be observed >10.0 ppm.
- **Orthogonal Validation via 2D NMR:** 1D ^1H and ^{13}C NMR provide the atomic inventory, but 2D techniques build the molecule. Heteronuclear Multiple Bond Correlation (HMBC) is the crux of this protocol: it definitively proves that the undecyl chain is covalently linked to the phthalate core by showing a three-bond coupling (^3JCH) between the alpha-protons of the alkyl chain and the ester carbonyl carbon, while showing no such correlation to the carboxylic acid carbonyl.



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Fig 1. Self-validating NMR workflow for the structural elucidation of **Monoundecyl Phthalate**.

Detailed Experimental Protocol

Sample Preparation

- Weighing: Accurately weigh 10–15 mg of high-purity MUP standard (or purified extract).
- Dissolution: Dissolve the analyte in 600 μL of anhydrous CDCl_3 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ($\delta = 0.00$ ppm).
- Transfer: Transfer the homogenous solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrumental Parameters

Experiments should be conducted on a high-field NMR spectrometer (e.g., 600 MHz ^1H frequency) equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (S/N), particularly for ^{13}C acquisitions.

- Tuning and Shimming: Tune the probe to ^1H and ^{13}C frequencies. Lock the spectrometer to the deuterium signal of CDCl_3 . Shim the Z-axis gradients (Z1–Z5) until the TMS peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.
- ^1H NMR (1D):
 - Pulse angle: 30°
 - Relaxation delay (D1): 2.0 s
 - Number of scans (NS): 64
 - Spectral width: 12 ppm
- ^{13}C NMR (1D):
 - Pulse angle: 30°
 - Relaxation delay (D1): 2.0 s (ensure sufficient relaxation for quaternary carbonyls).
 - Number of scans (NS): 1024
 - Decoupling: WALTZ-16 composite pulse sequence.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire using standard gradient-selected pulse programs.
 - For HMBC, optimize the long-range coupling delay for $J = 8$ Hz (approx. 62.5 ms) to capture the critical ester linkage correlations.

Data Presentation and Interpretation

The structural confirmation of MUP relies on mapping the acquired spectral data to the theoretical molecular framework. The quantitative data is summarized in Table 1.

Table 1: Expected NMR Chemical Shifts for Monoundecyl Phthalate (in CDCl_3)

Structural Moiety	Position	¹ H Shift (δ, ppm)	Multiplicity & Integration	¹³ C Shift (δ, ppm)	Key 2D Correlations (HMBC/COSY)
Carboxylic Acid	-COOH	10.50 – 11.50	br s, 1H	172.5	None (Proton exchanges)
Ester Carbonyl	-COOR	-	-	168.2	HMBC to H-α
Aromatic Ring	C2, C3, C4, C5	7.55 – 7.95	m, 4H	128.5 – 133.0	COSY (ortho coupling), HMBC to Carbonyls
Aliphatic Chain	H-α (-O-CH ₂ -)	4.25 – 4.35	t, 2H	66.5	COSY to H-β, HMBC to Ester C=O
	H-β (-CH ₂ -)	1.65 – 1.75	m, 2H	28.6	COSY to H-α and Bulk CH ₂
	Bulk CH ₂	1.20 – 1.45	m, 14H	22.7 – 31.9	COSY within chain
	Terminal CH ₃	0.88	t, 3H	14.1	COSY to adjacent CH ₂

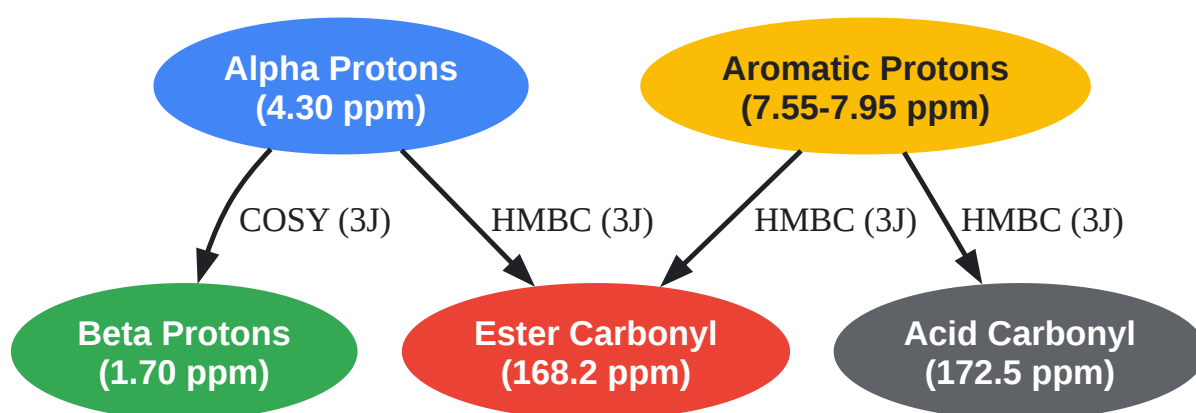
Mechanistic Interpretation of the Spectra

The Aliphatic Region (0.8 - 4.5 ppm): The undecyl chain is easily identified. The terminal methyl group appears as a distinct triplet at δ 0.88 ppm. The bulk methylene protons (14 protons) overlap in a massive multiplet between δ 1.20 and 1.45 ppm. The causality behind the downfield shift of the alpha-protons (H-α) to δ ~4.30 ppm is the strong electron-withdrawing nature of the adjacent ester oxygen, which deshields these specific protons.

The Aromatic Region (7.5 - 8.0 ppm): Because MUP is a monoester, the electron density around the benzene ring is asymmetric. The free carboxylic acid group exerts a slightly

different anisotropic effect compared to the esterified group. Consequently, the four aromatic protons do not appear as a simple symmetrical pattern (as seen in DUP) but rather as a complex multiplet, confirming the mono-substituted nature of the active metabolite.

The Crucial HMBC Linkage: The structural proof culminates in the HMBC spectrum. The alpha-protons at δ 4.30 ppm will show a strong cross-peak to the carbon resonance at δ 168.2 ppm (the ester carbonyl). Crucially, there will be no correlation from the aliphatic chain to the carbon at δ 172.5 ppm (the carboxylic acid carbonyl). This self-validating logic definitively proves the regiochemistry of the monoester.



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Fig 2. 2D NMR correlation logic mapping the ester linkage and aromatic connectivity of MUP.

Conclusion

The application of a multi-nuclear, multi-dimensional NMR approach provides an unambiguous, self-validating method for the structural elucidation of **Monoundecyl Phthalate** (MUP). By leveraging the deshielding effects of the ester oxygen and utilizing HMBC to map the heteronuclear connectivity, researchers can definitively distinguish MUP from isomeric and isobaric compounds. This rigorous analytical foundation is essential for downstream applications in toxicology, drug development, and environmental exposure assessments.

References

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